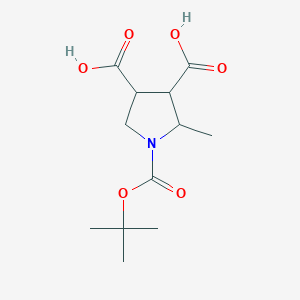

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid is a compound that belongs to the class of tert-butoxycarbonyl-protected amino acids. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butoxycarbonyl group serves as a protecting group for the amino function, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid typically involves the protection of the amino group using tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base. The reaction can be performed in various solvents, including acetonitrile and tetrahydrofuran, at ambient temperature .

Industrial Production Methods

In industrial settings, the production of tert-butoxycarbonyl-protected amino acids can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butoxycarbonyl group can be selectively cleaved using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in ethanol.

Substitution: Trifluoroacetic acid in dichloromethane.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Free amines after removal of the tert-butoxycarbonyl group.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid primarily involves the protection of the amino group. The tert-butoxycarbonyl group is added to the amino function, rendering it less reactive and allowing for selective reactions at other functional groups. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

tert-Butoxycarbonyl-protected amino acids: These compounds share the tert-butoxycarbonyl protecting group and are used in similar applications.

Quisqualic acid analogs: These compounds contain similar structural features and are used in the study of neurotransmitter interactions.

Uniqueness

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid is unique due to its specific structure, which includes a pyrrolidine ring and two carboxylic acid groups. This structure provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Biological Activity

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid, commonly referred to as Boc-protected amino acid derivative, is an organic compound with significant applications in organic synthesis and potential biological activities. Its molecular formula is C11H19NO4 and it has a molecular weight of 229.27 g/mol. The tert-butoxycarbonyl (Boc) group serves primarily as a protecting agent for amines during peptide synthesis, enhancing the compound's utility in medicinal chemistry.

The biological activity of this compound is largely attributed to its role as a protecting group in peptide synthesis. The Boc group shields the amino group from undesired reactions, enabling selective modifications and the formation of complex molecular structures. This property is crucial in synthesizing bioactive peptides that may exhibit various pharmacological effects.

Cytotoxic Effects

Research indicates that compounds with similar structural features may exhibit cytotoxic properties against cancer cell lines. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. The mechanisms often involve interference with cellular functions such as cell cycle regulation and apoptosis induction .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µg/ml) | Effect on Normal Cells | Effect on Cancer Cells |

|---|---|---|---|---|

| DMEHE (related compound) | HepG2 | 42 | 500 | Cytotoxic |

| DMEHE | MCF-7 | 100 | >250 | Cytotoxic |

| DMEHE | NIH 3T3 | >500 | Less Toxic | Not Applicable |

| DMEHE | HaCaT | >250 | Less Toxic | Not Applicable |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

- Cytotoxicity Assays : A study investigating the cytotoxic effects of a compound structurally similar to this compound demonstrated significant cytotoxicity against HepG2 and MCF-7 cancer cell lines. The results indicated a concentration-dependent decrease in cell viability, highlighting the potential of these compounds in cancer therapy .

- Mechanisms of Action : The cytotoxic mechanisms were linked to apoptosis induction, characterized by morphological changes in treated cells. These findings suggest that compounds like this compound could be explored further for their therapeutic potential against various malignancies .

Properties

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c1-6-8(10(16)17)7(9(14)15)5-13(6)11(18)19-12(2,3)4/h6-8H,5H2,1-4H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPYWCOIPDEMJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CN1C(=O)OC(C)(C)C)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.